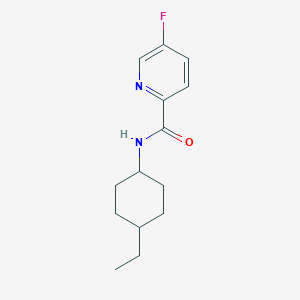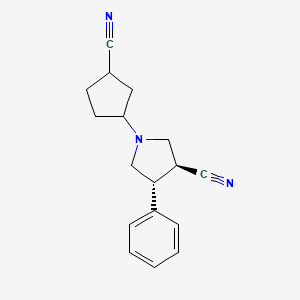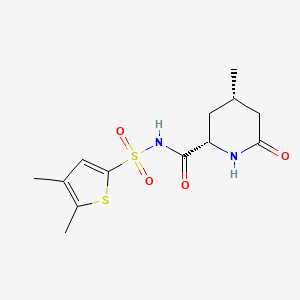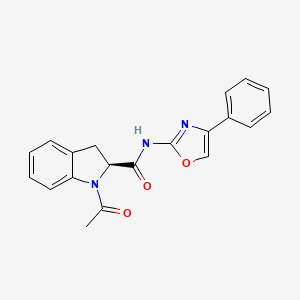![molecular formula C11H15NO3 B7336415 furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7336415.png)
furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as FMP or Furan-MP. It is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. FMP has been synthesized using various methods, and its mechanism of action has been investigated to understand its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of FMP is not well understood. However, studies have shown that it may act as an antioxidant and anti-inflammatory agent. FMP has also been shown to inhibit the activity of certain enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMP has been shown to have various biochemical and physiological effects. Studies have demonstrated that FMP can reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages for lab experiments. It is stable and can be synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, FMP has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on FMP. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases. FMP has shown promising results in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its effectiveness in humans. Another area of future research is the development of new synthesis methods for FMP that can improve its yield and purity. Finally, FMP may have potential applications in the field of biotechnology, including the development of new drugs and biomaterials.
Métodos De Síntesis
FMP can be synthesized using different methods, including the reaction of furan-3-carbaldehyde with (2S,4S)-4-hydroxy-2-methylpiperidine. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The yield of FMP obtained from this method is relatively high, making it a suitable approach for large-scale production.
Aplicaciones Científicas De Investigación
FMP has been widely studied for its potential applications in scientific research. This compound has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
furan-3-yl-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)2-4-12(8)11(14)9-3-5-15-7-9/h3,5,7-8,10,13H,2,4,6H2,1H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHXSCFPMCRRJV-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-cyclopropyl-N-[(3-methyltriazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7336337.png)
![(1R,5S)-N-(2-ethylphenyl)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7336338.png)
![N-[3-(3-fluorophenyl)cyclobutyl]-2-(oxan-4-yl)ethanesulfonamide](/img/structure/B7336340.png)

![N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]spiro[4.4]nonan-4-amine](/img/structure/B7336355.png)
![5-(trifluoromethyl)-2-[[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7336370.png)



![(2S,4S)-N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-4-methyl-6-oxopiperidine-2-carboxamide](/img/structure/B7336385.png)
![(2S)-1-acetyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydroindole-2-carboxamide](/img/structure/B7336389.png)
![[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7336419.png)
![(5-fluoro-1H-indol-2-yl)-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]methanone](/img/structure/B7336423.png)
